molecular formula C16H16N2O B13621471 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine

2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine

Cat. No.: B13621471
M. Wt: 252.31 g/mol
InChI Key: WVIRHNUWJDTQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound features an ethoxyphenyl group attached to the isoindoline core, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine typically involves the condensation of 4-ethoxyaniline with phthalic anhydride, followed by reduction and cyclization steps. The reaction is usually carried out in a solvent such as ethanol or dioxane under reflux conditions. The intermediate products are purified and then subjected to further reactions to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindoline-1,3-dione derivatives, while reduction can produce various hydroisoindoline compounds.

Scientific Research Applications

2-(4-Ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine
  • 2-(4-Hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-imine
  • 2-(4-Methylphenyl)-2,3-dihydro-1H-isoindol-1-imine

Uniqueness

2-(4-Ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. The ethoxy group can also affect the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles compared to its analogs.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-3H-isoindol-1-imine

InChI

InChI=1S/C16H16N2O/c1-2-19-14-9-7-13(8-10-14)18-11-12-5-3-4-6-15(12)16(18)17/h3-10,17H,2,11H2,1H3

InChI Key

WVIRHNUWJDTQNH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.